
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that combines a furan ring, a triazole ring, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine typically involves the formation of the triazole ring followed by its attachment to the furan and pyridine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of furan-2-carbaldehyde with hydrazine hydrate can form the furan-2-yl hydrazone, which can then be cyclized with pyridine-2-carbonitrile under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated pyridine derivatives or aminated pyridine derivatives.
Applications De Recherche Scientifique
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Propriétés
Formule moléculaire |
C11H8N4O |
|---|---|
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C11H8N4O/c1-2-9(16-7-1)11-13-10(14-15-11)8-3-5-12-6-4-8/h1-7H,(H,13,14,15) |
Clé InChI |
BQSYDZDIYLSGSA-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC(=NN2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



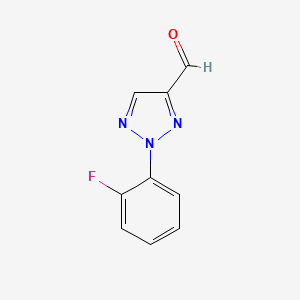
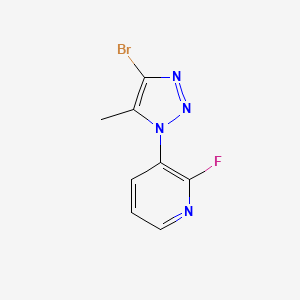
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)
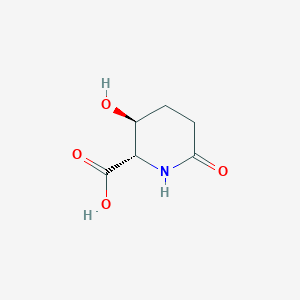
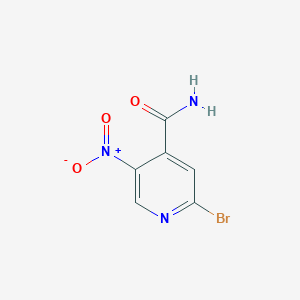
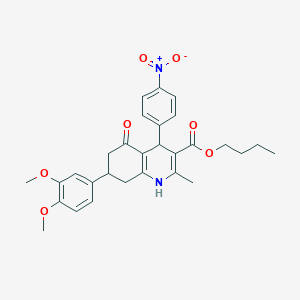


![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)



